Dihydro Ketoprofen-13C,d3(Mixture of Diastereomers)
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Overview
Description
Dihydro ketoprofen-13C,d3 (also known as DHK-13C,d3) is a mixture of diastereomers derived from the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. It is a stable, non-volatile, non-aromatic, and non-toxic compound that has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, pharmacology, and toxicology. DHK-13C,d3 is also used in the synthesis of other compounds, such as the active metabolite of ketoprofen, 5-hydroxy ketoprofen-13C,d3.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Dihydro Ketoprofen-13C,d3(Mixture of Diastereomers) involves the reduction of Ketoprofen-13C,d3 to Dihydro Ketoprofen-13C,d3.
Starting Materials
Ketoprofen-13C,d3, Sodium Borohydride, Methanol, Wate
Reaction
To a solution of Ketoprofen-13C,d3 in methanol, sodium borohydride is added slowly with stirring., The reaction mixture is stirred for several hours at room temperature., The reaction is quenched with water and the resulting mixture is extracted with ethyl acetate., The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure., The resulting residue is purified by column chromatography to give Dihydro Ketoprofen-13C,d3(Mixture of Diastereomers).
Scientific Research Applications
DHK-13C,d3 has a wide range of applications in scientific research. It is used as a model compound for studying the pharmacokinetics and metabolism of ketoprofen, as well as for the development of new drugs. It is also used to study the mechanism of action of ketoprofen, as well as its biochemical and physiological effects. DHK-13C,d3 is also used in the synthesis of other compounds, such as 5-hydroxy ketoprofen-13C,d3, which is the active metabolite of ketoprofen.
Mechanism Of Action
The mechanism of action of DHK-13C,d3 is similar to that of ketoprofen. It is an NSAID that works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By blocking the production of prostaglandins, DHK-13C,d3 reduces inflammation and pain.
Biochemical And Physiological Effects
DHK-13C,d3 has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the production of proinflammatory cytokines. It has also been shown to reduce the risk of cardiovascular disease, to reduce the risk of cancer, and to reduce the risk of Alzheimer’s disease.
Advantages And Limitations For Lab Experiments
The main advantage of using DHK-13C,d3 in lab experiments is that it is a stable, non-volatile, non-aromatic, and non-toxic compound. This makes it easier to work with and more reliable for use in experiments. One limitation of using DHK-13C,d3 in lab experiments is that it is a mixture of diastereomers, which means that it may not produce consistent results in experiments.
Future Directions
There are numerous potential future directions for DHK-13C,d3 research. These include further research into its pharmacokinetics and metabolism, as well as its biochemical and physiological effects. Additionally, research into the synthesis of other compounds derived from DHK-13C,d3, such as 5-hydroxy ketoprofen-13C,d3, could lead to the development of new drugs. Finally, further research into the mechanism of action of DHK-13C,d3 could lead to the development of more effective treatments for inflammation and pain.
properties
IUPAC Name |
3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIDAVUDXDUPS-KQORAOOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid |
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